N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound featuring a benzimidazole moiety linked to a benzamide structure with a sulfamoyl group
Mechanism of Action
Target of Action
The primary target of this compound is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .
Mode of Action
The compound interacts with its target through a covalent bond . It specifically targets the C522 residue of p97, retaining selectivity among the complicated whole proteome . This interaction results in the inhibition of the ATPase activity of p97, disrupting its function .
Biochemical Pathways
The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering the unfolded protein response and potentially leading to cell death .
Result of Action
The molecular effect of the compound’s action is the inhibition of p97 ATPase activity . On a cellular level, this can lead to the disruption of protein homeostasis, potentially inducing cell death . This makes the compound a promising candidate for the development of new therapeutic strategies, particularly in the context of diseases characterized by protein misfolding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro groups (if present) on the benzene ring can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its benzimidazole core is known for its bioactivity, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core but differ in the substituents on the phenyl ring.
Benzimidazole derivatives: A broad class of compounds with various substituents that exhibit diverse biological activities.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is unique due to the presence of both the benzimidazole and sulfamoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-14-12-21(13-15-24)28(33)29-23-9-7-8-22(16-23)27-30-25-10-5-6-11-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBCSBVNFQOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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